Nemiralisib

PI3Kδ selectivity Kinase profiling Off-target liability

Researchers requiring a highly selective PI3Kδ inhibitor for inhaled delivery models face limited options with adequate isoform selectivity. Nemiralisib (GSK2269557) addresses this with >1000-fold selectivity over PI3Kα/β/γ and validated efficacy in the brown Norway rat acute OVA model of Th2-driven lung inflammation (ED50 = 67 μg/kg). • pKi = 9.9 (~0.126 nM) against recombinant PI3Kδ; eosinophil chemotaxis IC50 = 12 nM; macrophage TNF-α IC50 = 150 nM • Engineered for inhaled delivery (Ellipta DPI); clinical ADME: CL = 10.0 L/h, t½ = 55 h, Flung = 29% • In stock with rapid global shipping; for research use only.

Molecular Formula C26H28N6O
Molecular Weight 440.5 g/mol
CAS No. 1254036-71-9
Cat. No. B609524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNemiralisib
CAS1254036-71-9
SynonymsGSK2269557;  GSK-2269557;  GSK 2269557;  Nemiralisib
Molecular FormulaC26H28N6O
Molecular Weight440.5 g/mol
Structural Identifiers
SMILESCC(C)N1CCN(CC1)CC2=CN=C(O2)C3=C4C=NNC4=CC(=C3)C5=C6C=CNC6=CC=C5
InChIInChI=1S/C26H28N6O/c1-17(2)32-10-8-31(9-11-32)16-19-14-28-26(33-19)22-12-18(13-25-23(22)15-29-30-25)20-4-3-5-24-21(20)6-7-27-24/h3-7,12-15,17,27H,8-11,16H2,1-2H3,(H,29,30)
InChIKeyMCIDWGZGWVSZMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Nemiralisib (GSK2269557) Procurement Guide: Inhaled PI3Kδ Inhibitor for Respiratory Inflammation Research


Nemiralisib (GSK2269557, CAS 1254036-71-9) is a synthetic small-molecule inhibitor of phosphoinositide 3-kinase delta (PI3Kδ) developed by GlaxoSmithKline [1]. It exhibits a binding affinity pKi of 9.9 (equivalent to ~0.126 nM) against recombinant PI3Kδ [2]. The compound was specifically engineered for inhaled delivery via dry powder inhaler (Ellipta DPI) for the treatment of chronic obstructive pulmonary disease (COPD) and other inflammatory respiratory conditions [3][4].

Nemiralisib Versus Generic PI3Kδ Inhibitors: Why Simple Substitution Is Not Advisable


Substituting nemiralisib with another PI3Kδ inhibitor without careful consideration is not scientifically sound due to critical differences in three areas. First, nemiralisib's isoform selectivity profile (>1000-fold over PI3Kα/β/γ) differs substantially from dual δ/γ inhibitors like duvelisib [1]. Second, its inhaled route of administration and pharmacokinetic properties (e.g., Flung = 29%, t½ = 55 hours) are distinct from orally administered PI3Kδ inhibitors [2]. Third, clinical efficacy and safety data in respiratory indications are unique to nemiralisib; other PI3Kδ inhibitors are primarily developed for oncology or immunodeficiency [3].

Nemiralisib Quantitative Differentiation Evidence: Comparative Selectivity, Functional Potency, and Clinical Outcomes


Nemiralisib Demonstrates >1000-Fold Isoform Selectivity Versus PI3Kα/β/γ

Nemiralisib exhibits >1000-fold selectivity for PI3Kδ over the closely related class I PI3K isoforms PI3Kα, PI3Kβ, and PI3Kγ [1]. In contrast, the dual PI3Kδ/γ inhibitor duvelisib shows only ~10- to 70-fold selectivity over PI3Kβ and PI3Kγ, and idelalisib exhibits ~40- to 330-fold selectivity [2][3]. This greater selectivity may reduce off-target effects in non-hematopoietic tissues where PI3Kα and PI3Kβ are widely expressed.

PI3Kδ selectivity Kinase profiling Off-target liability

Nemiralisib Potently Inhibits PI3Kδ-Dependent Cellular Functions in Human Primary Cells

Nemiralisib demonstrates functional potency in human primary cells relevant to respiratory inflammation. It inhibits IFNγ production in peripheral blood mononuclear cells (PBMCs) with a pIC50 of 9.7 (~0.2 nM) [1]. In human peripheral blood eosinophils, it blocks eotaxin-1-induced chemotaxis (IC50 = 12 nM) and superoxide anion production (IC50 = 30 nM) [2]. In monocyte-derived macrophages, it reduces LPS-induced TNF-α (IC50 = 150 nM) and IL-6 (IC50 = 180 nM) [2]. Comparator data from the same assay systems for other PI3Kδ inhibitors are limited.

Eosinophil chemotaxis Macrophage cytokine release PBMC IFNγ

Nemiralisib Improves Lung Function in Acute COPD Exacerbation: Phase II Clinical Evidence

In a randomized, double-blind, placebo-controlled Phase II trial (NCT02294734) in 126 patients with acute COPD exacerbation, inhaled nemiralisib (1 mg once daily for 84 days) added to standard of care improved specific imaging airway volume (siVaw) by 18% placebo-corrected at Day 28 (95% CrI: -1% to 42%; posterior probability >0% = 96%) [1]. Forced expiratory volume in 1 second (FEV1) improved by 107.3 mL posterior median at Day 84 (95% CrI: -2.1 to 215.5) versus placebo [1].

COPD Acute exacerbation Lung function

Nemiralisib Inhalation PK: Low Systemic Clearance and Long Half-Life

Nemiralisib's pharmacokinetic profile following inhalation is characterized by low blood clearance (10.0 L/h), a long terminal half-life (55 hours), and a high volume of distribution at steady state (728 L) [1]. The fraction of the inhaled dose absorbed from the lung (Flung) is 29%, with moderate inhaled bioavailability (38%) [1].

Inhaled pharmacokinetics ADME Lung retention

Nemiralisib: Optimal Research and Procurement Application Scenarios


Preclinical Models of Respiratory Inflammation Requiring Inhaled PI3Kδ Inhibition

Nemiralisib is the PI3Kδ inhibitor of choice for studies involving inhaled delivery in animal models of asthma, COPD, or pulmonary inflammation [1]. Its >1000-fold isoform selectivity minimizes confounding off-target effects, and its demonstrated efficacy in the brown Norway rat acute OVA model of Th2-driven lung inflammation provides a validated preclinical benchmark [2].

Investigating PI3Kδ Signaling in Primary Human Eosinophils and Macrophages

Researchers studying eosinophil chemotaxis, superoxide production, or macrophage cytokine release should consider nemiralisib due to its well-characterized functional potency in these primary human cell types (eosinophil chemotaxis IC50 = 12 nM; macrophage TNF-α IC50 = 150 nM) [3]. These assays are directly relevant to respiratory disease pathophysiology.

Comparative Selectivity Profiling of PI3K Inhibitors

Nemiralisib serves as a benchmark compound for PI3Kδ selectivity studies. Its >1000-fold selectivity window over PI3Kα/β/γ makes it a useful reference for evaluating the selectivity of novel PI3Kδ inhibitors or for studying isoform-specific signaling pathways in leukocytes [4].

Pharmacokinetic/Pharmacodynamic Modeling of Inhaled Therapeutics

Nemiralisib is uniquely suited for studies of inhaled drug disposition. Its clinical ADME parameters (CL = 10.0 L/h, t½ = 55 h, Flung = 29%) provide a validated dataset for physiologically based pharmacokinetic (PBPK) modeling and for understanding the relationship between lung retention and local pharmacodynamic effects [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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